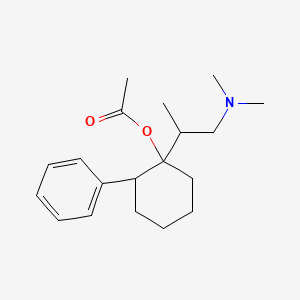
Nexeridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was synthesized and assayed in 1975 but was never marketed . The compound is known for its potential analgesic properties, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nexeridine is synthesized through a series of chemical reactions involving the formation of 1-[1-(dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate . The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-phenylcyclohexanol.
Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-phenylcyclohexyl acetate.
Amination: The final step involves the reaction of the acetate with dimethylamine to form this compound.
Industrial Production Methods
While this compound was never marketed, the industrial production methods would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nexeridine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Nexeridine has several potential scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of opioid analgesics.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Potential applications in the development of new analgesic drugs and related pharmaceutical products.
Mechanism of Action
Nexeridine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of pain signals. The molecular targets include the mu-opioid receptor, which is responsible for the analgesic effects. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in pain relief .
Comparison with Similar Compounds
Nexeridine is structurally similar to other opioid analgesics such as pethidine and tramadol . it has unique properties that distinguish it from these compounds:
Pethidine: this compound has a similar analgesic profile but differs in its chemical structure, which may result in different pharmacokinetic properties.
Tramadol: While both compounds are opioid analgesics, this compound’s structure may lead to different receptor binding affinities and effects.
List of Similar Compounds
- Pethidine
- Tramadol
- Fentanyl
- Methadone
- Buprenorphine
Properties
CAS No. |
53716-48-6 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetate |
InChI |
InChI=1S/C19H29NO2/c1-15(14-20(3)4)19(22-16(2)21)13-9-8-12-18(19)17-10-6-5-7-11-17/h5-7,10-11,15,18H,8-9,12-14H2,1-4H3 |
InChI Key |
TVQPXLMQOZWEBA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














